3-Nitro-2-phenylpropyl benzenesulfonate

Description

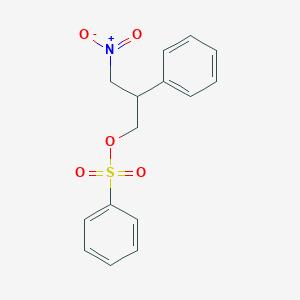

3-Nitro-2-phenylpropyl benzenesulfonate is a sulfonate ester characterized by a nitro-substituted phenylpropyl chain linked to a benzenesulfonate group. The nitro group at the 3-position introduces strong electron-withdrawing effects, which influence the compound’s reactivity and stability.

Properties

Molecular Formula |

C15H15NO5S |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

(3-nitro-2-phenylpropyl) benzenesulfonate |

InChI |

InChI=1S/C15H15NO5S/c17-16(18)11-14(13-7-3-1-4-8-13)12-21-22(19,20)15-9-5-2-6-10-15/h1-10,14H,11-12H2 |

InChI Key |

INNMVQLCSBVBHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])COS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-phenylpropyl benzenesulfonate typically involves the nitration of 2-phenylpropyl benzenesulfonate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-phenylpropyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-Amino-2-phenylpropyl benzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Phenylpropanol and benzenesulfonic acid.

Scientific Research Applications

3-Nitro-2-phenylpropyl benzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-phenylpropyl benzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Key Compounds for Comparison :

- Bis-benzimidazole sulfonamides (e.g., tris-(4-substituted benzenesulfonate)-diethanolamine derivatives)

- Bis-imidazole sulfonamides (e.g., symmetric sulfonamide-linked imidazole compounds)

- Other sulfonate esters (e.g., alkyl/aryl benzenesulfonates with varying substituents)

Reactivity and Electronic Effects

The nitro group in this compound significantly enhances the electrophilicity of the adjacent sulfonate-bearing carbon, making it more susceptible to nucleophilic attack compared to non-nitro analogs. In contrast, bis-benzimidazole sulfonamides exhibit reduced reactivity due to steric hindrance from bulky benzimidazole groups and the symmetric protection of the nitrogen atom in the diethanolamine core . Bis-imidazole sulfonamides, while structurally similar to benzimidazole derivatives, show intermediate reactivity due to the smaller imidazole substituents.

Stability and Functional Utility

- This compound : The nitro group may destabilize the compound under basic or reducing conditions, limiting its utility in certain catalytic systems.

- Bis-Benzimidazole Sulfonamides : These compounds demonstrate higher thermal and chemical stability, making them suitable for applications requiring prolonged reaction times or harsh conditions .

- Bis-Imidazole Sulfonamides : Their stability lies between the nitro-substituted sulfonate and benzimidazole derivatives, with applications in pH-sensitive systems.

Research Findings and Limitations

- Synthetic Challenges : The synthesis of this compound may require precise control of reaction conditions (e.g., temperature, base strength) to avoid side reactions, whereas bis-benzimidazole/imidazole sulfonamides are more straightforward to prepare due to their symmetry and established protocols .

- Functional Diversity : Bis-benzimidazole sulfonamides have been explored as DNA-binding agents or enzyme inhibitors, whereas the nitro-substituted sulfonate’s applications remain underexplored, likely due to its reactive nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.